molecular formula C6H13NO . HCl B195388 trans-4-Aminocyclohexanol hydrochloride CAS No. 56239-26-0

trans-4-Aminocyclohexanol hydrochloride

Cat. No. B195388
CAS RN: 56239-26-0
M. Wt: 151.63 g/mol
InChI Key: RKTQEVMZBCBOSB-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanol hydrochloride is an organic compound used as a raw material in organic synthesis . It is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .


Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanol hydrochloride involves several steps. One common method starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . Isomer separation then takes place via a fractional crystallization of acetamidocyclohexanol from acetone . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function (i.e., elimination of acetic acid) .


Molecular Structure Analysis

The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO . It has an average mass of 151.635 Da and a monoisotopic mass of 151.076385 Da .


Chemical Reactions Analysis

Trans-4-Aminocyclohexanol hydrochloride can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-4-Aminocyclohexanol hydrochloride include a melting point of 225-227 °C . It has a molar refractivity, freely rotating bonds, and a polar surface area . It also has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction .

Scientific Research Applications

  • Precursor in Pharmaceutical Synthesis : Trans-4-Aminocyclohexanol hydrochloride is an important precursor for synthesizing pharmaceutical intermediates. For instance, it's used in the synthesis of trans-4-(N-acetylamido)cyclohexanol, which itself is a significant pharmaceutical intermediate (Li Jia-jun, 2012).

  • Medical Intermediate of Ambroxal : This compound serves as a medical intermediate in the synthesis of ambroxal, a medication used for various respiratory conditions. The synthesis process from 4-acetylaminophenol involves steps like hydrogenation, hydrolysis, and separation of isomers (Y. Jian, 2000).

  • In Medicinal Chemistry : It's used in the preparation of N-substituted cyclohex-3-enamines, which are important intermediates in medicinal chemistry. These compounds are scalable and functional group tolerant (Mónica Álvarez-Pérez & J. Marco-Contelles, 2009).

  • Synthesis of Anticancer Metabolites : Trans-4-Aminocyclohexanol hydrochloride is used in the synthesis of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a major metabolite with anticancer activity (T. Johnston, G. Mccaleb, J. Montgomery, 1975).

  • Formation of pH-Triggered Conformers : Protonation of trans-2-aminocyclohexanols, including trans-4-Aminocyclohexanol hydrochloride, leads to dramatic conformational changes useful in medicinal chemistry, particularly in the development of pH-induced conformational switching of certain molecules (V. Samoshin et al., 2004).

  • Anticholinesterase Poisoning Antidotes : It is utilized in the synthesis of antidotes for anticholinesterase poisoning, demonstrating its versatility in therapeutic applications (R. Bannard & J. Parkkari, 1970).

Safety And Hazards

Trans-4-Aminocyclohexanol hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Trans-4-Aminocyclohexanol hydrochloride is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This suggests that it may have potential applications in the development of new pharmaceuticals.

Relevant Papers Unfortunately, the search results did not provide specific papers related to trans-4-Aminocyclohexanol hydrochloride .

properties

IUPAC Name

4-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTQEVMZBCBOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971668
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminocyclohexanol hydrochloride

CAS RN

56239-26-0, 50910-54-8
Record name 56239-26-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-amino-, hydrochloride (1:1), trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096
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Record name (1s,4s)-4-aminocyclohexan-1-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
S Devaraju, MR Vengatesan, A Ashok Kumar… - Journal of sol-gel …, 2011 - Springer
… Benzoxazine was synthesized using bisphenol-A, trans-4-aminocyclohexanol hydrochloride and formaldehyde solution through Mannich condensation reaction and was characterized …
Number of citations: 38 link.springer.com
MR Vengatesan, S Devaraju, K Dinakaran… - Polymer …, 2011 - Wiley Online Library
… To 70 mL of chloroform, 10.9 g (0.13512 mol) of 37–41 w/v% formaldehyde solution and 10.24 g (0.06756 mol) of trans-4-aminocyclohexanol hydrochloride were added and stirred for …
TP Johnston, GS McCaleb… - Journal of Medicinal …, 1975 - ACS Publications
Method E (8a-d). Each of the hydrolysis reactions was con-ducted in a similar manner except that in the case of 7d, EtOH (20%) was employed in order to improve solubility. A …
Number of citations: 37 pubs.acs.org
M Alvarez-Perez, J Marco-Contelles - Synthesis, 2009 - thieme-connect.com
… from the commercially available trans-4-aminocyclohexanol hydrochloride is described. Cyclohex… We wondered if trans-4-aminocyclohexanol hydrochloride (1aHCl) would be a suitable …
Number of citations: 1 www.thieme-connect.com
K Katoh, N Saweki, E Higashi, K Nakano… - Sci. Technol. Energ …, 2014 - jes.or.jp
The authors previously showed that epoxy adhesives containing various salts such as ammonium perchlorate were dismantled at lower temperature than filler-free epoxy adhesives. …
Number of citations: 1 www.jes.or.jp
MV Kvach, AV Ustinov, IA Stepanova, AD Malakhov… - 2008 - Wiley Online Library
… commercial suppliers were used without further purification; 1,1,2-trimethyl-1H-benzo[e]indole and 2,3,3-trimethyl-3H-indole were from Acros; trans-4-aminocyclohexanol hydrochloride, …
DA Tsybulsky, MV Kvach, IA Stepanova… - The Journal of …, 2012 - ACS Publications
… To a solution of activated ester 7a (7b) (0.89 g, 1 mmol) in CH 2 Cl 2 (10 mL), trans-4-aminocyclohexanol hydrochloride (0.15 g, 1 mmol) and DIEA (0.34 mL, 2 mmol) were added. The …
Number of citations: 21 pubs.acs.org
J Cheng, ML Trudell - Organic Letters, 2001 - ACS Publications
… synthesis of 1 from commercially available trans-4-aminocyclohexanol hydrochloride was achieved by treatment of trans-4-aminocyclohexanol hydrochloride with tosyl chloride in the …
Number of citations: 88 pubs.acs.org
AV Ustinov, VA Korshun - Russian chemical bulletin, 2006 - Springer
… coupling of 4 iodobenzoic acid (1) with trimethylsilylacetylene was used to obtain 4 tri methylsilylethynylbenzoic acid (2), which reacted with trans 4 aminocyclohexanol hydrochloride in …
Number of citations: 23 link.springer.com
NN Polushin - Collection of Czechoslovak Chemical …, 2016 - cccc.uochb.cas.cz
Oligonucleotides bearing different reporting groups and other functional entities have become a commonplace tool in many diagnostic and therapeutic applications. Accordingly, a large …
Number of citations: 6 cccc.uochb.cas.cz

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